

Application Notes and Protocols: GSK2245035 in a Murine Model of Allergic Asthma

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Compound of Interest

Compound Name: GSK2245035

Cat. No.: B607784

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of **GSK2245035**, a Toll-like receptor 7 (TLR7) agonist, in a preclinical in vivo mouse model of allergic asthma. The information compiled herein is based on existing literature on **GSK2245035** in other species and data from analogous TLR7 agonists used in murine asthma studies.

Introduction

Allergic asthma is predominantly a Type 2 inflammatory disease characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

GSK2245035 is a selective TLR7 agonist that has been shown to modulate the immune response by promoting a Type 1 interferon (IFN) profile, which can counteract the underlying Type 2 inflammation in asthma.[1][2] In animal models of asthma, TLR7 agonism has been demonstrated to downregulate T2 airway inflammation.[2] While clinical trials have evaluated intranasal **GSK2245035** in humans with allergic rhinitis and mild asthma,[1][3][4] detailed protocols for its use in mouse models of asthma are not readily available. This document aims to provide a detailed protocol for inducing an ovalbumin (OVA)-induced asthma model in mice and a proposed treatment regimen with **GSK2245035**, based on available preclinical data for other TLR7 agonists.

Data Presentation

Table 1: Dosage of TLR7 Agonists in Animal Models

Compound	Animal Model	Route of Administration	Dosage	Reference(s)
GSK2245035	Cynomolgus Monkey	Intranasal	3 and 30 ng/kg/week	
Resiquimod (R848)	Mouse (Asthma Model)	Intranasal	20 µg/mouse	[5]
Resiquimod (R848)	Mouse (Asthma Model)	Intranasal	200 µg/mouse	[6][7]
Imiquimod	Mouse (Asthma Model)	Aerosol	0.15% solution	[8][9]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice using ovalbumin sensitization and challenge.[10][11][12]

Materials:

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- **GSK2245035**
- Anesthetics (e.g., ketamine/xylazine cocktail)

Procedure:

Phase 1: Sensitization

- On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection.
- Prepare the sensitization solution by emulsifying 10 µg of OVA in 2 mg of aluminum hydroxide in a final volume of 200 µL of sterile saline per mouse.[10]
- Administer 200 µL of the OVA/alum suspension i.p. to each mouse.
- For the control group, administer 200 µL of saline with alum only.

Phase 2: Allergen Challenge and **GSK2245035** Treatment

- On Days 14, 15, and 16, challenge the sensitized mice with aerosolized OVA.
- Prepare a 1% (w/v) OVA solution in sterile saline for nebulization.
- Place the mice in a whole-body exposure chamber and deliver the aerosolized 1% OVA solution for 30 minutes.
- **GSK2245035** Administration: Based on dose-ranging studies with other TLR7 agonists, a suggested starting dose for intranasal administration of **GSK2245035** is in the range of 20-200 µg/mouse .[5][6][7] It is recommended to perform a pilot study to determine the optimal dose.
- Administer the selected dose of **GSK2245035** intranasally in a volume of 20-40 µL, 1 hour prior to each OVA challenge on Days 14, 15, and 16.[5] The vehicle control group should receive the vehicle solution intranasally.

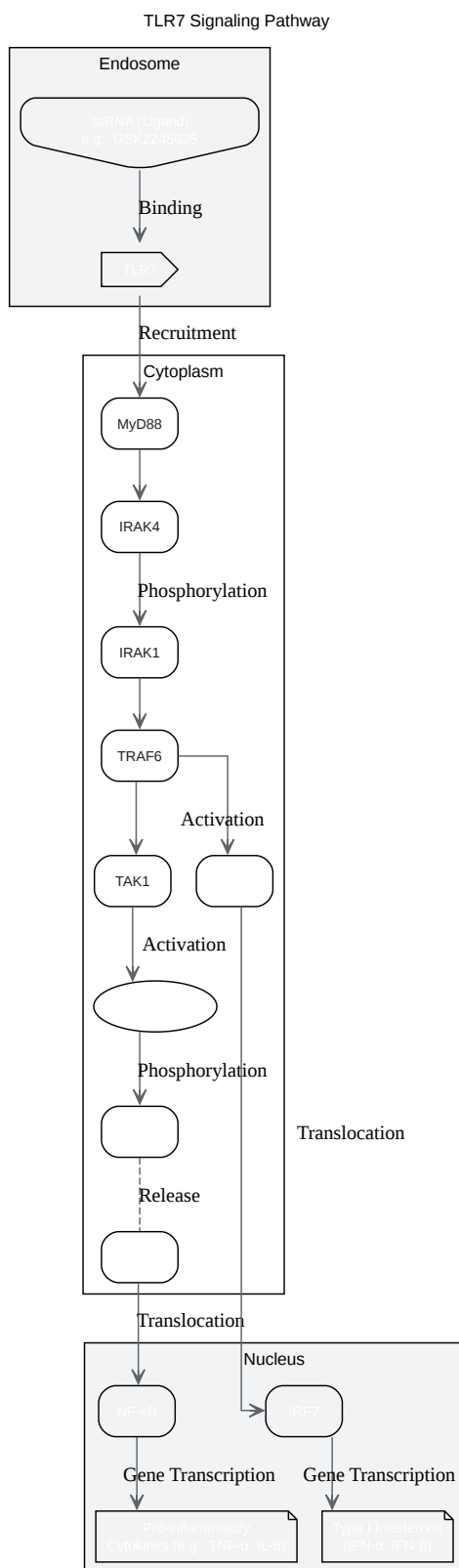
Phase 3: Assessment of Airway Inflammation and Hyperresponsiveness

- On Day 18 (48 hours after the final OVA challenge), assess the hallmarks of allergic asthma.
- Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a forced oscillation technique (e.g., FlexiVent).

- **Bronchoalveolar Lavage (BAL):** Euthanize the mice and perform a bronchoalveolar lavage with sterile PBS. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- **Lung Histology:** Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
- **Cytokine Analysis:** Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and IFN- γ in the BAL fluid or lung homogenates using ELISA or multiplex assays.
- **Serum IgE:** Collect blood via cardiac puncture at the time of sacrifice and measure OVA-specific IgE levels in the serum by ELISA.

Mandatory Visualization

Signaling Pathway

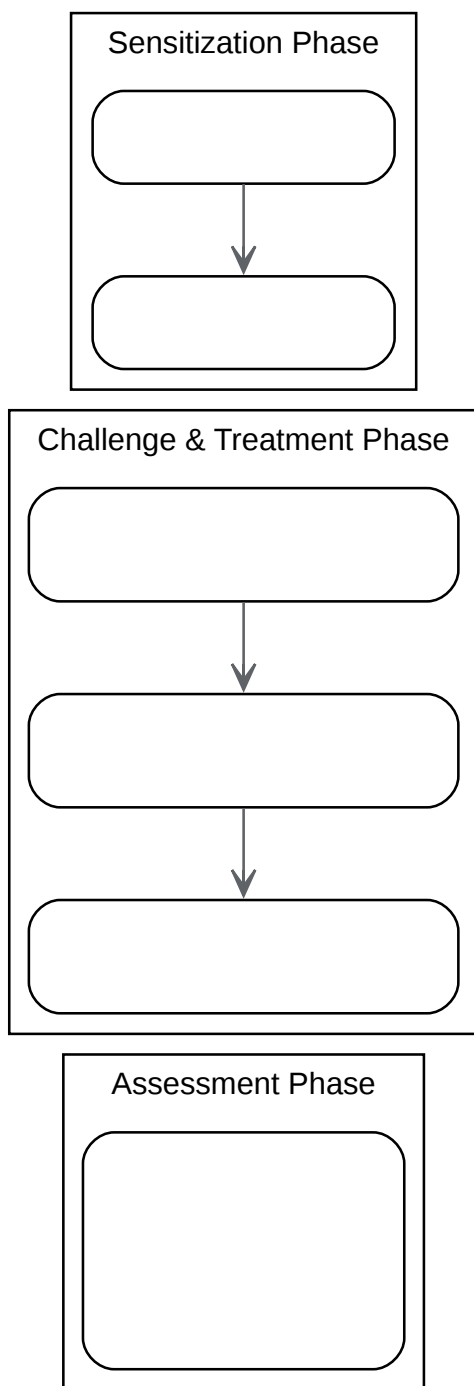


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Caption: TLR7 Signaling Pathway.

Experimental Workflow

Experimental Workflow for OVA-Induced Asthma Model and GSK2245035 Treatment



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Caption: Experimental workflow for the in vivo mouse asthma model.

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